N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine
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Overview
Description
N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine is an organic compound with a complex structure that includes a cyclobutane ring, methoxy groups, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine typically involves multiple steps. One common approach is the alkylation of a cyclobutanone derivative with an appropriate amine. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of the cyclobutanone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclobutane ring can be reduced to form a more saturated compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the cyclobutane ring can produce a more saturated compound.
Scientific Research Applications
N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine: shares structural similarities with other cyclobutane derivatives and methoxy-substituted amines.
4-Methoxyphenethylamine: This compound has a similar methoxyphenyl group but lacks the cyclobutane ring and additional methoxy substitution.
Thiazoles: These compounds have diverse biological activities and share some functional group similarities.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclobutane ring with methoxy and amine functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-5-12-8-15(18-3)7-6-13(12)11-17(2)14-9-16(10-14)19-4/h6-8,14,16H,5,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVNGHYFRMEPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)CN(C)C2CC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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